![molecular formula C20H22F3N3O2 B10794307 6-(2-(4,4,4-trifluorobutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794307.png)
6-(2-(4,4,4-trifluorobutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(4,4,4-trifluorobutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluorobutyl group, a tetrahydrobenzo[c]azepine ring, and a nicotinamide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4,4,4-trifluorobutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide typically involves multiple steps, starting with the preparation of the trifluorobutyl intermediate. This intermediate is then reacted with a tetrahydrobenzo[c]azepine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
6-(2-(4,4,4-trifluorobutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like acetonitrile, dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI). Reaction conditions typically involve controlled temperatures ranging from -78°C to 150°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions can vary widely, including oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
6-(2-(4,4,4-trifluorobutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(2-(4,4,4-trifluorobutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutyric acid: Shares the trifluorobutyl group but lacks the complex ring structure.
6-[4-(2-Amino-4,4,4-trifluorobutyl)-1H-1,2,3-triazol-1-yl]-1-hexanamine: Contains a similar trifluorobutyl group but has a different core structure.
Uniqueness
6-(2-(4,4,4-trifluorobutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide is unique due to its combination of a trifluorobutyl group, a tetrahydrobenzo[c]azepine ring, and a nicotinamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C20H22F3N3O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-[[2-(4,4,4-trifluorobutyl)-1,3,4,5-tetrahydro-2-benzazepin-7-yl]oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H22F3N3O2/c21-20(22,23)8-2-10-26-9-1-3-14-11-17(6-4-16(14)13-26)28-18-7-5-15(12-25-18)19(24)27/h4-7,11-12H,1-3,8-10,13H2,(H2,24,27) |
InChI Key |
VDOHQZQHJVCMBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CN(C1)CCCC(F)(F)F)C=CC(=C2)OC3=NC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


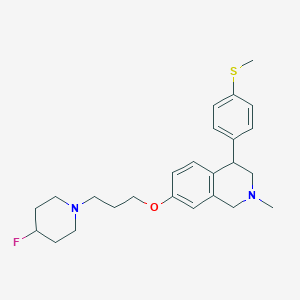
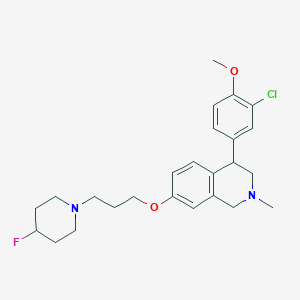
![5,7,8,9,9a,10-Hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine](/img/structure/B10794232.png)
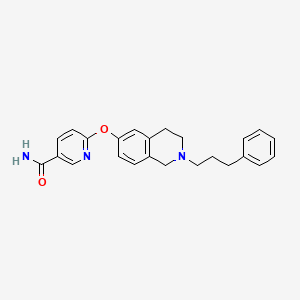
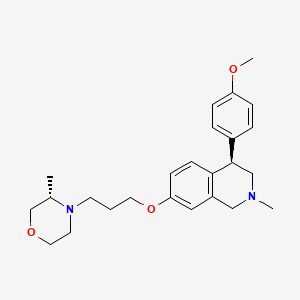
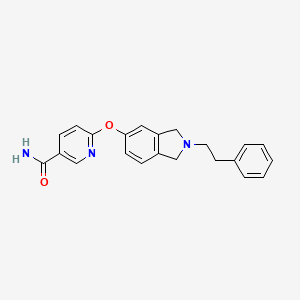
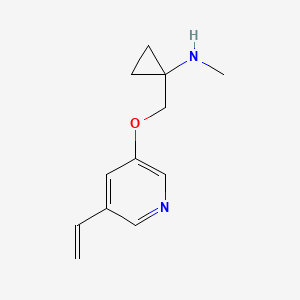
![N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10794257.png)
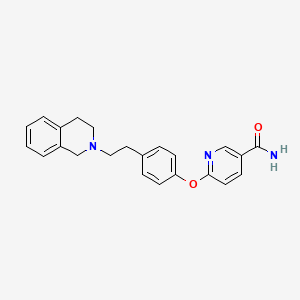
![6-(2-(2-ethylbutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794272.png)
![6-(2-butyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794274.png)

![6-(3-benzyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide](/img/structure/B10794292.png)
![6-(2-(3,3-dimethylbutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794300.png)
